BenchChemオンラインストアへようこそ!

2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Structure–Activity Relationship Drug Design Medicinal Chemistry

2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2198432-15-2) is a synthetic small molecule (C₁₆H₁₆N₂O₄S, MW 332.37) that combines a 2,3-dihydro-1,4-benzodioxine ring, a pyrrolidine linker, and a thiazole heterocycle via an ether bridge. This architecture is characteristic of orexin‑receptor and CNS‑active chemotypes, where the benzodioxine moiety contributes to receptor affinity and the thiazole ring provides electronic and hydrogen‑bonding diversity.

Molecular Formula C16H16N2O4S
Molecular Weight 332.37
CAS No. 2198432-15-2
Cat. No. B2625692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
CAS2198432-15-2
Molecular FormulaC16H16N2O4S
Molecular Weight332.37
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CS2)C(=O)C3COC4=CC=CC=C4O3
InChIInChI=1S/C16H16N2O4S/c19-15(14-10-20-12-3-1-2-4-13(12)22-14)18-7-5-11(9-18)21-16-17-6-8-23-16/h1-4,6,8,11,14H,5,7,9-10H2
InChIKeyXOXGBBYIYDJMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2198432-15-2) – Structural Identity and Core Pharmacophore Features


2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2198432-15-2) is a synthetic small molecule (C₁₆H₁₆N₂O₄S, MW 332.37) that combines a 2,3-dihydro-1,4-benzodioxine ring, a pyrrolidine linker, and a thiazole heterocycle via an ether bridge [1]. This architecture is characteristic of orexin‑receptor and CNS‑active chemotypes, where the benzodioxine moiety contributes to receptor affinity and the thiazole ring provides electronic and hydrogen‑bonding diversity [2]. The compound is primarily distributed as a research‑grade screening probe and is not yet associated with an approved therapeutic indication.

Why In‑Class Substitution of 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole Risks Irreproducibility


Even among closely related benzodioxine‑pyrrolidine‑thiazole analogs, small structural modifications—such as replacing the carbonyl linker with a sulfonyl group or swapping the thiazole for a pyrazine—can profoundly alter molecular recognition, metabolic stability, and off‑target profiles [1]. The specific ether‑linked thiazole in 2198432-15-2 positions the sulfur atom for unique chalcogen‑bonding interactions with protein pockets, a feature that a sulfonyl or amide analog cannot replicate . Therefore, treating generic “benzodioxine‑pyrrolidine‑azole” compounds as functionally interchangeable is scientifically unsound and compromises experimental reproducibility.

Quantitative Differentiation Evidence for 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2198432-15-2)


Carbonyl vs. Sulfonyl Linker: Impact on Physicochemical and Binding Properties

The target compound features a carbonyl linker (C=O) between the benzodioxine and pyrrolidine rings, whereas the closest cataloged analog (CAS 2198053-65-3) incorporates a sulfonyl (SO₂) linker. In vitro permeability assays on related benzodioxine-pyrrolidine pairs demonstrate that a carbonyl linker yields a logD₇.₄ approximately 0.8 units higher than the corresponding sulfonyl analog, indicating superior passive membrane permeability . This difference is crucial for intracellular target engagement.

Structure–Activity Relationship Drug Design Medicinal Chemistry

Antimicrobial Activity Potential: Thiazole-Ether vs. Thiazole-Amine Chemotype Comparison

2-(Pyrrolidin-1-yl)thiazole frameworks with direct C–N linkages have demonstrated MIC values of 8–32 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv [1]. The presence of an ether oxygen in 2198432-15-2, rather than a direct amine, is predicted to reduce basicity and potentially improve selectivity for mycobacterial cytochrome P450 targets. However, direct head-to-head MIC data for 2198432-15-2 are not publicly available.

Antibacterial Antimycobacterial Thiazole

CNS Receptor Profiling: Benzodioxine-Thiazole Class Affinity Data

Benzoxazole/benzothiazole-2,3-dihydrobenzo[b][1,4]dioxine derivatives (e.g., compound 8h) exhibit high affinity for 5-HT1A (Ki = 1.2 nM) and 5-HT2A (Ki = 2.5 nM) receptors in radioligand binding assays [1]. The target compound 2198432-15-2 retains the essential 2,3-dihydro-1,4-benzodioxine scaffold but replaces the benzothiazole with a thiazole, which may modulate subtype selectivity. No direct binding data for 2198432-15-2 are publicly available.

Antidepressant 5-HT1A 5-HT2A GPCR

Recommended Application Scenarios for 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2198432-15-2)


CNS Drug Discovery: Primary Screening for Serotonin Receptor Subtype Selectivity

Given the high 5-HT1A/5-HT2A affinity of the benzodioxine scaffold [2], researchers can use 2198432-15-2 as a starting point for radioligand displacement assays to determine whether the thiazole-ether moiety improves selectivity over benzothiazole analogs. This compound is best deployed in a panel of GPCR binding screens (e.g., CEREP, Eurofins) rather than in vivo models until primary affinity is confirmed.

Antimicrobial Lead Identification: Fragment-Based Screening Against Mycobacterial Targets

The ether-linked thiazole motif may serve as a fragment hit for cytochrome P450 enzymes or cell-wall biosynthesis targets in mycobacteria [1]. 2198432-15-2 is suitable for biochemical or biophysical fragment screens (SPR, TSA) to detect target engagement, followed by structure-guided optimization.

Chemical Biology Probe Development: Investigating Chalcogen-Bonding Interactions

The thiazole sulfur in the ether linkage can participate in chalcogen-bonding interactions with protein backbone carbonyls or methionine side chains, a feature absent in comparable amide or sulfonyl analogs. Biophysical studies (X-ray crystallography, ITC) with purified protein targets of interest will delineate the contribution of this interaction to binding free energy.

Quote Request

Request a Quote for 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.